molecular formula C23H24ClNO8 B3330645 2-Acetyl-2-decarboxamidochlortetracycline CAS No. 7301-38-4

2-Acetyl-2-decarboxamidochlortetracycline

Cat. No.: B3330645
CAS No.: 7301-38-4
M. Wt: 477.9 g/mol
InChI Key: BLPBCQBVNWSPHX-HDPGFRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-2-decarboxamidochlortetracycline, identified as Chlortetracycline Hydrochloride Impurity H in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP), is a critical pharmaceutical reference standard used in quality control and analytical research . This compound is systematically monitored during the manufacturing and stability testing of Chlortetracycline HCl to ensure the final pharmaceutical product meets stringent regulatory specifications, typically with an acceptance criterion of not more than 0.2% . As a member of the tetracycline class, its primary research value lies in its application for the precise identification, method development, and quantitative analysis of impurities in antibiotic preparations . Researchers utilize this high-purity standard to guarantee the safety, efficacy, and consistency of Chlortetracycline HCl, which is a broad-spectrum antibiotic used to treat various bacterial infections . The compound has the molecular formula C23H24ClNO8 and a molecular weight of 477.89 . It is recommended to be stored refrigerated at 2-8°C to maintain stability . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,4aR,11S,11aS,12aS)-3-acetyl-10-chloro-1-(dimethylamino)-4,4a,6,7,11-pentahydroxy-11-methyl-1,11a,12,12a-tetrahydrotetracene-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClNO8/c1-8(26)13-19(29)17(25(3)4)10-7-9-14(21(31)23(10,33)20(13)30)18(28)15-12(27)6-5-11(24)16(15)22(9,2)32/h5-6,9-10,17,27-28,30,32-33H,7H2,1-4H3/t9-,10-,17-,22-,23+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPBCQBVNWSPHX-HDPGFRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2(C(CC3C(=C(C4=C(C=CC(=C4C3(C)O)Cl)O)O)C2=O)C(C1=O)N(C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C([C@@]2([C@@H](C[C@H]3C(=C(C4=C(C=CC(=C4[C@@]3(C)O)Cl)O)O)C2=O)[C@@H](C1=O)N(C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClNO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7301-38-4
Record name 2-Acetyl-2-decarboxamidochlortetracycline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007301384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-ACETYL-2-DECARBOXAMIDOCHLORTETRACYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4D340694Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Formation Pathways and Mechanistic Elucidation

Biotransformation Pathways Leading to 2-Acetyl-2-decarboxamidochlortetracycline

Biological systems, particularly specific microorganisms, are instrumental in the generation of this compound.

The most direct evidence for the formation of 2-Acetyl-2-decarboxamido-7-chlortetracycline comes from the cultivation of specific mutant strains of Streptomyces aureofaciens. Research has shown that the mutant strain Streptomyces aureofaciens ATCC 13749, when grown under controlled submerged aerobic conditions in a nutrient medium containing carbohydrates, nitrogen, and inorganic salts, co-produces 2-acetyl-2-decarboxamidotetracycline and its 7-chloro analogue. nih.gov This indicates that the formation of this specific compound is a result of a distinct metabolic pathway present in this mutant, which is not prominently active in wild-type strains that primarily produce chlortetracycline (B606653). The process involves the separation of these antibiotics from the fermentation broth, often utilizing techniques like cellulose (B213188) column chromatography. nih.gov

In contrast, general microbial degradation of chlortetracycline by various microbial communities, such as those found in activated sludge or microbial fuel cells, leads to a different array of transformation products. researchgate.netnih.gov Studies on chlortetracycline biodegradation have identified intermediates arising from demethylation, deamination, and ring-opening reactions, but have not reported the formation of this compound. nih.govresearchgate.net For instance, microbial communities have been shown to degrade chlortetracycline, with acclimated populations achieving significant removal rates. researchgate.net The dominant phyla in such degrading communities often include Firmicutes, Proteobacteria, and Bacteroidetes. researchgate.net

While the precise enzymatic machinery responsible for the conversion of a chlortetracycline precursor to this compound in S. aureofaciens ATCC 13749 has not been fully elucidated, the transformation logically involves two key enzymatic steps: acetylation and decarboxamidation.

The biosynthesis of tetracyclines is a complex process involving type II polyketide synthases. researchgate.net It is plausible that a specific acetyltransferase is responsible for adding the acetyl group at the C-2 position. Streptomyces species are known to possess a wide variety of acetyltransferases that play roles in both primary and secondary metabolism. nih.govnih.gov For instance, metabolic engineering studies in Streptomyces aureofaciens have targeted other enzymes like methyltransferases to produce different tetracycline (B611298) derivatives. researchgate.net

The removal of the carboxamido group (decarboxamidation) is a less common reaction. It would likely be catalyzed by a specialized amidase or a related hydrolase. wikipedia.orgnih.gov Some Streptomyces strains have demonstrated the ability to transform various amide compounds. nih.gov In the context of polyketide biosynthesis, decarboxylation is a common step, often catalyzed by ketosynthase-like decarboxylase domains, though this typically occurs on malonyl or methylmalonyl units during chain initiation or extension, not on a pre-existing carboxamido group. nih.govnih.gov The unique combination of these enzymatic activities in the S. aureofaciens mutant likely underpins the formation of this specific metabolite.

Synthetic Routes and Derivatization for Research Purposes

The generation of this compound and its analogues for research applications relies on a combination of microbial fermentation, chemical synthesis, and semisynthetic modifications. These approaches allow for the production of the parent compound and the creation of novel derivatives to explore structure-activity relationships.

Laboratory Synthesis Methodologies for Analogues and Precursors

The laboratory-scale production of this compound is primarily achieved through the cultivation of specific mutant strains of Streptomyces aureofaciens. A notable example is the strain ATCC 13749, which has been shown to co-produce 2-acetyl-2-decarboxamidotetracycline and its 7-chloro analogue, this compound. illinois.edu The latter is typically produced in smaller quantities. google.com

The general process involves submerged aerobic fermentation in an aqueous nutrient medium containing carbohydrates, nitrogen sources, and inorganic salts. illinois.edu Following the fermentation period, the mycelium is filtered off, and the antibiotic compounds are recovered from the broth. Recovery methods include extraction into an organic solvent like butanol or adsorption onto activated carbon followed by elution. google.com

Separation and Purification:

The separation of this compound from its non-chlorinated counterpart and other impurities is a critical step. Due to the lower polarity of the 7-chloro derivative, chromatographic techniques are particularly effective. google.com Column chromatography using cellulose powder or diatomaceous earth has proven to be a useful method for separating these closely related compounds. google.com

Fractional crystallization of salts can also be employed for purification. For instance, the sulfosalicylate salt of 2-Acetyl-2-decarboxamido-7-chlortetracycline has been crystallized from a methanol (B129727) solution. google.com

Conversion to Analogues:

A key synthetic transformation for creating analogues is the conversion of 2-Acetyl-2-decarboxamido-7-chlortetracycline to its deschloro analogue, 2-acetyl-2-decarboxamidotetracycline. This is achieved through catalytic hydrogenation. illinois.edu The process typically involves reacting the chlorinated compound with hydrogen gas in the presence of a palladium on charcoal (Pd/C) catalyst in a solvent such as methanol with a base like triethylamine. google.com

Total Synthesis of Tetracycline Analogues:

While the direct total synthesis of this compound is not widely reported, the total synthesis of other tetracycline analogues provides a framework for accessing complex tetracycline scaffolds. These approaches are often convergent, involving the synthesis of two main fragments, an AB-ring precursor and a D-ring precursor, which are then coupled. google.com A common strategy is the Michael-Claisen condensation to form the C-ring. google.com This modular approach allows for the synthesis of a wide variety of tetracycline analogues that would be difficult to obtain through semisynthesis from natural products. google.comnih.govresearchgate.net

Table 1: Key Methodologies in the Laboratory Synthesis and Derivatization of this compound

Methodology Description Key Reagents/Conditions Outcome
Fermentation Cultivation of Streptomyces aureofaciens ATCC 13749. illinois.eduAqueous nutrient medium, submerged aerobic conditions. illinois.eduCo-production of 2-acetyl-2-decarboxamidotetracycline and 2-Acetyl-2-decarboxamido-7-chlortetracycline. illinois.edu
Extraction Recovery of antibiotics from fermentation broth. google.comButanol or other organic solvents. google.comCrude mixture of tetracycline derivatives. google.com
Chromatography Separation of 2-Acetyl-2-decarboxamido-7-chlortetracycline from its non-chlorinated analogue. google.comCellulose powder or diatomaceous earth column. google.comPurified 2-Acetyl-2-decarboxamido-7-chlortetracycline. google.com
Hydrogenation Conversion of the 7-chloro derivative to the deschloro analogue. google.comH₂, 10% Pd/C, methanol, triethylamine. google.com2-acetyl-2-decarboxamidotetracycline. google.com
Total Synthesis (Analogues) Convergent synthesis of tetracycline scaffolds. google.comresearchgate.netAB-ring and D-ring precursors, Michael-Claisen condensation. google.comNovel tetracycline analogues. google.comresearchgate.net

Chemoenzymatic Approaches in Modified Tetracycline Synthesis

Chemoenzymatic synthesis, which combines chemical reactions with the use of biological catalysts like enzymes, offers a powerful strategy for the synthesis of complex molecules such as modified tetracyclines. While specific chemoenzymatic routes to this compound are not extensively documented, the principles of tetracycline biosynthesis and the application of enzymes in modifying the tetracycline scaffold provide a basis for potential strategies.

Insights from Tetracycline Biosynthesis:

The biosynthesis of tetracyclines provides crucial clues for potential chemoenzymatic modifications. The C2-carboxamide group, which is replaced by an acetyl group in this compound, originates from a malonamyl-CoA starter unit during the polyketide synthesis pathway. nih.govkegg.jp This suggests that altering the starter unit specificity of the polyketide synthase (PKS) machinery could be a viable chemoenzymatic strategy. By engineering the PKS to accept an alternative starter unit that would lead to a C2-acetyl group, it might be possible to produce the desired compound directly through fermentation.

Enzymatic Modifications of the Tetracycline Scaffold:

Various enzymes are known to act on the tetracycline core, performing reactions such as hydroxylation, glycosylation, and oxidation. nih.govnih.gov For instance, tetracycline-inactivating enzymes, such as TetX, are flavin-dependent monooxygenases that can hydroxylate the tetracycline scaffold at various positions, including C11a, leading to its degradation. nih.gov While these are inactivation pathways, the study of such enzymes reveals the potential for enzymatic modification of the complex tetracycline ring system.

A plausible chemoenzymatic approach to this compound could involve the enzymatic or chemical removal of the C2-carboxamide group from a precursor like chlortetracycline, followed by an enzymatic acylation. While enzymes that catalyze the direct replacement of a carboxamide with an acetyl group on the tetracycline scaffold are not yet characterized, the broader field of biocatalysis has identified acyltransferases that could potentially be engineered for such a purpose.

Another theoretical chemoenzymatic route could involve the chemical synthesis of a decarboxamidated precursor, which is then subjected to an enzymatic acylation step. This would leverage the strengths of both chemical synthesis for core scaffold modification and enzymatic catalysis for selective functional group installation.

Table 2: Potential Chemoenzymatic Strategies for Modified Tetracycline Synthesis

Strategy Description Enzymes/Pathways Involved (Hypothetical) Potential Outcome
Engineered Biosynthesis Modification of the polyketide synthase to accept a different starter unit.Engineered Polyketide Synthase (PKS).Direct fermentative production of 2-acetylated tetracyclines.
Two-Step Chemoenzymatic Conversion Chemical or enzymatic removal of the C2-carboxamide group followed by enzymatic acylation.Amidases, Acyltransferases.Semisynthesis of this compound from a precursor.
Enzymatic Derivatization of a Synthetic Precursor Chemical synthesis of a decarboxamidated tetracycline scaffold followed by enzymatic modification.Acyltransferases or other modifying enzymes.Targeted synthesis of novel C2-modified tetracycline analogues.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental in separating 2-Acetyl-2-decarboxamidochlortetracycline from its parent compound and other related substances. The polarity of this compound, which is less polar than chlortetracycline (B606653), is a key factor in the development of effective separation protocols.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of tetracyclines and their impurities. For the separation of tetracycline-related compounds, various stationary and mobile phases have been employed. A common approach involves using a C8 or C18 reversed-phase column with a mobile phase consisting of an acidic buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).

While specific HPLC methods dedicated solely to this compound are not extensively documented, methods for tetracycline (B611298) and its impurities can be adapted. For instance, a polar-embedded stationary phase, such as the Acclaim PA2 column, has demonstrated effective separation of tetracycline and its degradation products using a gradient with an ammonium (B1175870) dihydrogen phosphate (B84403) buffer (pH 2.2) and acetonitrile. chromatographyonline.com Another established method for tetracycline drug standards and their degradation products utilizes an octadecylsilane (B103800) reversed-phase column with an isopropanol-diethanolamine-phosphate-ammonium EDTA-water mobile phase. oup.com

For the separation of impurities in tetracycline, thin-layer partition chromatography has also been utilized, with a kieselguhr layer impregnated with a mixture of ethylene (B1197577) glycol, water, acetone, and ethyl acetate. nih.gov

Table 1: HPLC Methods for Tetracycline and Related Impurities

Parameter Method 1 Method 2
Stationary Phase Acclaim PA2 (polar-embedded) Octadecylsilane (C18)
Mobile Phase Ammonium dihydrogen phosphate (pH 2.2)/Acetonitrile Isopropanol-diethanolamine-phosphate-ammonium EDTA-water
Separation Principle Gradient elution Isocratic or gradient elution
Reference chromatographyonline.com oup.com

Ultra-Performance Liquid Chromatography (UPLC) Techniques

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These benefits are particularly valuable for the analysis of complex mixtures containing multiple tetracycline-related impurities. UPLC methods developed for tetracyclines can be readily applied to the analysis of this compound.

A UPLC-quadrupole-time-of-flight mass spectrometry (UPLC-QToF-MS) method has been successfully used for the simultaneous determination of oxytetracycline (B609801), tetracycline, and chlortetracycline in human urine, achieving separation in under 5 minutes. researchgate.net This method employed a Waters Acquity™ UPLC system with a column offering stability over a wide pH range. researchgate.net Furthermore, an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the measurement of chlortetracycline and its degradation products in complex matrices like swine manure. nih.gov This method resolved multiple degradation products with a run time of just 3.5 minutes. nih.gov

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural confirmation and sensitive quantification of this compound. When coupled with liquid chromatography, it provides a powerful analytical platform.

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem mass spectrometry (MS/MS) offers exceptional selectivity and sensitivity for the detection of tetracyclines and their derivatives, even in complex sample matrices. In an MS/MS experiment, a precursor ion corresponding to the molecule of interest is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), significantly enhances the specificity of the analysis.

For the analysis of chlortetracycline and its related compounds, electrospray ionization (ESI) is a commonly used ionization technique due to the presence of multiple ionizable hydroxyl groups. nih.gov An LC-MS/MS method has been developed to detect and distinguish different forms of tetracycline, oxytetracycline, and chlortetracycline, which is crucial as epimers and tautomers are isobaric and cannot be differentiated by mass alone. fda.gov The optimization of chromatographic conditions is therefore essential to separate these closely related species before MS/MS analysis. fda.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the identification and confirmation of unknown compounds and degradation products. The accurate mass data allows for the determination of the elemental composition of a molecule, greatly aiding in its structural elucidation.

While specific HRMS studies on this compound are not prevalent, the application of HRMS in the analysis of tetracycline degradation products is well-established. researchgate.net Techniques such as UPLC coupled to a quadrupole-time-of-flight (QToF) mass spectrometer enable the collection of high-resolution data for both precursor and product ions. researchgate.net For instance, in the analysis of tetracyclines, the accurate masses of product ions have been calculated with deviations from the theoretical masses in the low parts-per-million (ppm) range, providing a high degree of confidence in the identification. researchgate.net The calculated molecular formula for this compound is C₂₃H₂₄ClNO₈, with a monoisotopic mass of 477.1190444 Da. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques, such as infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, provide valuable information about the chemical structure and functional groups present in a molecule.

The ultraviolet absorption spectrum of 2-acetyl-2-decarboxamido-7-chlortetracycline in a methanolic solution of 0.01 N hydrochloric acid shows absorption maxima at 223 mµ, 273.5 mµ, and 427.5 mµ, with inflections at 310 mµ and 323 mµ. google.com In a methanolic solution of 0.01 N sodium hydroxide, the absorption maxima are observed at 227 mµ, 271.5 mµ, 322.5 mµ, and 433 mµ, with an inflection at 334 mµ. google.com

Table 2: Spectroscopic Data for Related Tetracycline Compounds

Technique Compound Key Observations Reference
Infrared (IR) Spectroscopy 2-acetyl-2-decarboxamidotetracycline Maxima at 3390, 3260, 1755, 1647, 1620, 1608, 1592, 1580 cm⁻¹ (in KBr pellet) google.com
UV-Vis Spectroscopy (Acidic) 2-acetyl-2-decarboxamido-7-chlortetracycline λmax at 223, 273.5, 427.5 mµ (in methanolic HCl) google.com
UV-Vis Spectroscopy (Basic) 2-acetyl-2-decarboxamido-7-chlortetracycline λmax at 227, 271.5, 322.5, 433 mµ (in methanolic NaOH) google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules, including complex natural products and their derivatives. While specific ¹H and ¹³C NMR data for this compound are not extensively reported in publicly available literature, the structural assignment can be inferred from the well-documented spectra of parent tetracyclines and their common impurities. nih.govcore.ac.uk

The ¹³C NMR spectrum is particularly informative for identifying tetracycline derivatives. The carbon signals of the core naphthacene (B114907) ring system, the acetyl group, and the dimethylamino group would provide a unique fingerprint for this compound. nih.gov Techniques such as proton noise-decoupled spectra, off-resonance decoupled spectra, and two-dimensional NMR (e.g., HSQC and HMBC) would be instrumental in assigning each carbon and proton, confirming the connectivity of the atoms, and thus verifying the structure. azooptics.comnih.govrsc.org The chemical shifts would be sensitive to the substitution pattern and stereochemistry of the molecule. For instance, the presence of the acetyl group at C-2 would significantly alter the chemical shift of the C-2 carbon compared to its carboxamido counterpart in chlortetracycline.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

Functional GroupPredicted Chemical Shift (ppm)
Acetyl Carbonyl (C=O)190-210
Naphthacene Core (Aromatic & Aliphatic Carbons)100-190
Dimethylamino Carbons (-N(CH₃)₂)40-50
Acetyl Methyl Carbon (-CH₃)20-30

Note: These are estimated ranges based on typical values for similar structures and are subject to solvent and other experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions in molecules and can be employed to investigate various mechanistic aspects of this compound. The characteristic UV absorption spectrum of tetracyclines arises from the chromophoric systems within the molecule. nih.govsemanticscholar.orgtci-thaijo.orgresearchgate.net

Mechanistic studies involving this compound that can be facilitated by UV-Vis spectroscopy include:

Degradation Kinetics: The degradation of tetracyclines under various conditions (e.g., pH, light, temperature) can be monitored by observing the changes in the UV-Vis spectrum over time. nih.govnih.govresearchgate.netcolab.wsmdpi.com The appearance of new absorption bands or the disappearance of characteristic peaks can provide insights into the degradation pathways and the formation of new chromophoric species.

Complexation with Metal Ions: Tetracyclines are known to chelate with various metal ions, which can impact their stability and biological activity. nih.govnih.gov UV-Vis spectroscopy can be used to study the formation of these complexes, as the coordination of a metal ion often leads to a shift in the absorption maxima (λmax) and a change in the molar absorptivity. This allows for the determination of stoichiometry and stability constants of the metal-tetracycline complexes.

Interaction with Biomolecules: The binding of this compound to biological macromolecules such as DNA or proteins can be investigated using UV-Vis spectroscopy. nih.gov Changes in the absorption spectrum upon interaction can provide information about the binding mode and affinity.

Table 2: Typical UV Absorption Maxima for Tetracycline Analogues

Compound/ComplexSolvent/MediumAbsorption Maxima (λmax, nm)Reference
TetracyclineAqueous Solution235, 270, 370 nih.gov
Tetracycline-Au(III) ComplexAqueous Solution425 nih.gov
Tetracycline-Hg(II) ComplexAqueous Solution320 nih.gov

Sample Preparation Strategies for Complex Matrices

The analysis of this compound in complex matrices such as fermentation broths, environmental samples (soil, water), and biological fluids (plasma, urine) requires efficient sample preparation to remove interfering substances and concentrate the analyte.

Extraction and Purification Methodologies from Environmental and Fermentation Samples

The extraction and purification of this compound from its production source, the fermentation broth of Streptomyces aureofaciens, is a critical step for its isolation and characterization. google.com Traditional methods often involve solvent extraction and precipitation. google.com

Modern extraction techniques that can be applied include:

Solid-Phase Extraction (SPE): This is a widely used technique for the selective extraction and clean-up of tetracyclines from various matrices. nih.gov Different sorbents, such as polymeric reversed-phase cartridges (e.g., Strata-X), can be employed to retain the analyte while allowing interfering compounds to pass through. The retained analyte is then eluted with a suitable organic solvent.

Pressurized Liquid Extraction (PLE): PLE uses elevated temperatures and pressures to enhance the extraction efficiency of analytes from solid and semi-solid samples like soil. nih.govnih.gov The choice of extraction solvent and the addition of chelating agents like EDTA can significantly improve the recovery of tetracyclines. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method, originally developed for pesticide residue analysis, has been adapted for the extraction of pharmaceuticals, including tetracyclines, from complex matrices like soil. nih.govmdpi.comresearchgate.netresearchgate.net It involves an initial extraction with an organic solvent (e.g., acetonitrile) followed by a partitioning step using salts and a dispersive SPE clean-up.

Aqueous Two-Phase Systems (ATPS): ATPS, composed of two immiscible aqueous solutions (e.g., a polymer and a salt), can be used for the gentle and efficient extraction of biomolecules, including antibiotics, from fermentation broths. researchgate.net

Table 3: Comparison of Extraction Techniques for Tetracyclines

TechniquePrincipleAdvantagesCommon Applications
Solid-Phase Extraction (SPE)Differential partitioning between a solid and liquid phase.High selectivity, good clean-up, automation potential.Water, biological fluids, food.
Pressurized Liquid Extraction (PLE)Use of high temperature and pressure to enhance extraction.Fast, efficient for solid samples, reduced solvent consumption.Soil, sediment, tissues.
QuEChERSAcetonitrile extraction followed by salting out and d-SPE.Fast, simple, low solvent usage, high throughput.Food, soil, biological matrices.
Aqueous Two-Phase Systems (ATPS)Partitioning between two immiscible aqueous phases.Mild conditions, suitable for biomolecules, scalable.Fermentation broths.

Matrix Effect Mitigation in Environmental and Biological Samples

The presence of co-extracted components from the sample matrix can significantly interfere with the ionization of the analyte in mass spectrometry-based methods (e.g., LC-MS/MS), leading to ion suppression or enhancement. This phenomenon, known as the matrix effect, can compromise the accuracy and precision of quantitative analysis. core.ac.ukresearchgate.netnih.gov

Several strategies can be employed to mitigate matrix effects in the analysis of this compound:

Effective Sample Clean-up: The use of optimized SPE or QuEChERS protocols can significantly reduce the amount of matrix components reaching the analytical instrument. core.ac.uk

Chromatographic Separation: Efficient chromatographic separation can resolve the analyte from co-eluting matrix components, thereby minimizing their impact on ionization.

Use of Isotope-Labeled Internal Standards: This is considered the gold standard for correcting matrix effects. medchemexpress.comresearchgate.netwaters.comscispace.comamazonaws.com A stable isotope-labeled analogue of this compound would co-elute and experience similar ionization suppression or enhancement as the analyte, allowing for accurate quantification.

Matrix-Matched Calibration: Preparing calibration standards in an extract of a blank matrix that is similar to the samples can help to compensate for matrix effects.

Standard Addition: This method involves adding known amounts of the analyte to the sample extracts to create a calibration curve within the sample matrix itself, providing a high degree of accuracy.

Dilution: Simple dilution of the sample extract can sometimes be sufficient to reduce the concentration of interfering matrix components to a level where their effect is negligible. core.ac.uk

Table 4: Approaches to Mitigate Matrix Effects in LC-MS/MS Analysis

ApproachPrincipleApplicability
Sample Clean-upRemoval of interfering compounds before analysis.All sample types.
Chromatographic SeparationSeparation of analyte from interfering compounds.All sample types.
Isotope-Labeled Internal StandardsCo-eluting standard experiences the same matrix effect.Most accurate method when available.
Matrix-Matched CalibrationCalibration standards prepared in a similar matrix.When blank matrix is available.
Standard AdditionCalibration curve generated within the sample.Highly accurate but labor-intensive.
DilutionReducing the concentration of matrix components.When analyte concentration is high enough.

Biological Interactions and Mechanistic Insights Non Clinical Focus

Interaction with Microbial Systems and Ecosystems

The impact of 2-Acetyl-2-decarboxamidochlortetracycline on microbial life is a critical area of investigation, revealing its potential as both an antimicrobial agent and a metabolic byproduct within complex biological systems.

Effects on Microbial Growth and Community Structure (In Vitro/Environmental)

This compound has demonstrated a wide spectrum of antimicrobial activity against various microorganisms in laboratory settings. google.com In vitro tests using a serial dilution technique have quantified its inhibitory effects on a range of pathogenic bacteria. google.com

A closely related analogue, 2-acetyl-2-decarboxamido-oxytetracycline (ADOTC), which is a major impurity in oxytetracycline (B609801) production, has been studied for its effects on environmentally relevant bacteria. nih.gov Research has shown that the antimicrobial activity of ADOTC against activated sludge bacteria is significantly lower, with a potency of only 3% compared to that of its parent compound, oxytetracycline. nih.gov This suggests that the structural modification of the acetyl group in the 2-position, in place of the carboxamido group, has a considerable impact on its efficacy against complex microbial communities found in environmental settings like wastewater treatment plants.

Table 1: In Vitro Antimicrobial Activity of 2-Acetyl-2-decarboxamidotetracycline
MicroorganismMinimal Inhibitory Concentration (mcg/ml)
Bacillus subtilis0.39
Staphylococcus aureus0.39
Streptococcus pyogenes0.78
Escherichia coli6.25
Klebsiella pneumoniae1.56
Salmonella schottmuelleri6.25
Proteus vulgaris100
Pseudomonas aeruginosa>100
Data sourced from patent information describing the activity of the related compound 2-acetyl-2-decarboxamidotetracycline. google.com

Role as a Metabolite in Microorganismal Pathways and Resistance Mechanisms

2-Acetyl-2-decarboxamido-7-chlortetracycline is a secondary metabolite produced during the controlled cultivation of certain mutants of the bacterium Streptomyces aureofaciens. google.com These new antibiotics are distinguished by the presence of an acetyl group at the 2-position instead of the typical carboxamido group. google.com The production process involves fermentation in a nutrient-rich aqueous medium under submerged aerobic conditions. google.com

The emergence of antibiotic resistance is a significant challenge. For tetracyclines, two primary mechanisms of resistance are prevalent: tetracycline (B611298) efflux and ribosomal protection. nih.gov The structural modifications in this compound and its analogues appear to influence their interaction with these resistance mechanisms. For instance, studies on the related compound 2-acetyl-2-decarboxamido-oxytetracycline have shown no antimicrobial activity against tetracycline-resistant bacteria. nih.gov This indicates that its mode of action is likely similar to that of oxytetracycline, and it is susceptible to the same resistance mechanisms. nih.gov

Enzymatic inactivation is another route of resistance. Enzymes like TetX, a flavin-dependent monooxygenase, can degrade tetracyclines. nih.gov While specific studies on the interaction of this compound with such enzymes are limited, the stability of the tetracycline scaffold is crucial for its biological activity. nih.gov

Molecular Mechanisms of Interaction

Understanding how this compound interacts with biological molecules at a molecular level is key to elucidating its function and potential applications.

In Vitro Studies on Specific Enzymes and Biomolecules

While specific enzymatic studies on this compound are not extensively documented, the general mechanism of action for tetracyclines involves the inhibition of protein synthesis by binding to the bacterial 30S ribosomal subunit. nih.gov This binding prevents the association of aminoacyl-tRNA with the ribosomal acceptor site, thereby halting the elongation of the polypeptide chain. nih.gov It is presumed that this compound follows a similar mechanism.

The chemical stability of tetracycline analogues is a critical factor in their biological activity. For example, the conversion of 2-acetyl-2-decarboxamidotetracycline to its anhydro derivative can be achieved through treatment with hydrochloric acid, leading to a change in its chemical properties. google.com

Elucidation of Binding Sites and Modes

The binding site for tetracyclines is located on the 16S rRNA of the 30S ribosomal subunit. nih.gov The interaction is primarily with the phosphate (B84403) backbone of the rRNA. Computational studies on various tetracycline derivatives have been conducted to understand these interactions better. For instance, docking studies with doxycycline (B596269) and rolitetracycline (B610553) have shown that these inhibitors bind to the exterior of the binding pocket and extend into it, displaying common hydrophobic interactions with critical residues. plos.org Although these studies were not performed on this compound specifically, they provide a framework for understanding how this class of compounds interacts with its target.

In Silico Approaches and Computational Modeling

Computational methods are increasingly being used to predict the behavior and interactions of drug molecules, including tetracycline analogues.

In silico studies have been employed to design and screen tetracycline derivatives for their potential as drug-like molecules. etflin.com These approaches involve the use of tools to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as docking studies to determine binding affinities to target proteins. etflin.com For example, a molecular mechanics force field consistent with the CHARMM force field has been developed for 12 different tetracyclines to model their interactions with proteins and RNA. nih.gov These models consider the different tautomers and the presence of metal ions like Mg2+. nih.gov

Simulations have shown that tetracycline and its analogues typically adopt an extended conformation in their zwitterionic state, which is the most stable form in solution and is preorganized for binding to its target. nih.govresearchgate.net While no specific computational models for this compound are publicly available, these general models for tetracyclines provide valuable insights into how it might behave and interact with its biological targets. plos.orgnih.govresearchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding orientation and stability of a ligand within the active site of a target protein. For the tetracycline class of antibiotics, the primary target is the bacterial ribosome, where they interfere with protein synthesis.

While specific molecular docking and dynamics simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, general principles derived from studies on parent tetracyclines can be extrapolated. Reactive molecular dynamics simulations on related tetracyclines have shown that interactions often occur at the C2 position, where the acetyl group of this compound is located. mdpi.com These simulations reveal that reactive oxygen species can lead to the detachment of groups at the C2 site, which can influence the molecule's activity. mdpi.com

MD simulations on other ligand-protein complexes have been used to assess the stability of binding over time, typically measured in nanoseconds. nih.govmdpi.com Such studies provide insights into the conformational changes of both the ligand and the protein upon binding. For instance, the root mean square deviation (RMSD) is a key metric from MD simulations that indicates the stability of the complex. mdpi.comresearchgate.net A stable RMSD suggests a stable binding mode.

A hypothetical docking study of this compound against a bacterial ribosome target would likely investigate the interactions of its functional groups. The table below illustrates potential interactions based on the known structure of the compound and general knowledge of tetracycline binding.

Functional Group of this compound Potential Interaction with Ribosomal Target Significance
A-ring enol systemMetal ion chelation (e.g., Mg²⁺)Crucial for anchoring the molecule to the ribosome.
Dimethylamino group at C4Hydrogen bondingEssential for antibacterial activity. researchgate.net
Hydroxyl groupsHydrogen bonding with ribosomal RNA and proteinsContributes to binding affinity and specificity.
Acetyl group at C2Steric and electronic interactionsModification at this site can alter binding and activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. japsonline.comnih.gov By identifying key molecular descriptors, QSAR models can predict the activity of new compounds and provide insights into the mechanism of action. nih.gov

Key molecular descriptors relevant to the biological activity of tetracyclines often include:

Topological descriptors: These describe the connectivity and branching of the molecule.

Electronic descriptors: These relate to the electronic properties, such as partial charges and ionization potential, which are crucial for interactions like hydrogen bonding. nih.gov

Hydrophobic descriptors: LogP, for example, indicates the compound's lipophilicity, which affects its ability to cross bacterial membranes.

The development of a robust QSAR model is typically validated through internal and external validation methods, using metrics like the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE). japsonline.comnih.gov

The table below presents some computed molecular properties for this compound that would be utilized in a QSAR study. nih.gov

Descriptor Type Descriptor Name Value Source
PhysicochemicalMolecular Weight477.9 g/mol Computed by PubChem nih.gov
LipophilicityXLogP3-1Computed by XLogP3 nih.gov
Hydrogen BondingHydrogen Bond Donor Count5Computed by Cactvs nih.gov
Hydrogen BondingHydrogen Bond Acceptor Count9Computed by Cactvs nih.gov
Size/ShapeRotatable Bond Count3Computed by Cactvs nih.gov
TopologicalPolar Surface Area156 ŲComputed by Cactvs nih.gov

These descriptors provide a quantitative basis for comparing this compound with other tetracycline derivatives and for predicting its biological activity within a QSAR framework.

Research Applications and Broader Scientific Implications

Role as a Marker Compound in Environmental Monitoring of Antibiotics

The extensive use of tetracycline (B611298) antibiotics, such as chlortetracycline (B606653), in agriculture and medicine has led to their widespread presence in various environmental compartments, including water and soil. nih.gov Monitoring the parent antibiotic alone provides an incomplete picture of the total environmental burden, as these molecules undergo transformation into various related products. 2-Acetyl-2-decarboxamidochlortetracycline serves as an important marker compound for tracking the presence and fate of chlortetracycline contamination.

Its utility as a marker stems from its origin as a direct derivative and impurity. For instance, the analogous compound 2-acetyl-2-decarboxamido-oxytetracycline (ADOTC) is known to be a major impurity and side product in the fermentation process of oxytetracycline (B609801) (OTC). nih.gov Similarly, this compound is co-produced during the fermentation of its parent antibiotic by certain mutant strains of Streptomyces aureofaciens. google.com Therefore, its detection in an environmental sample can indicate contamination from manufacturing facilities or from agricultural runoff where technical-grade antibiotics were used.

The detection of such transformation products is crucial because they may possess different physicochemical properties, such as mobility and persistence, compared to the parent compound. Advanced analytical techniques like high-pressure liquid chromatography (HPLC) and mass spectrometry (MS) are employed to identify and quantify these marker compounds in complex environmental matrices. nih.govnih.gov By monitoring for this compound alongside chlortetracycline, researchers can create a more accurate and comprehensive assessment of the extent and impact of antibiotic pollution.

Utility in Understanding Antibiotic Degradation Pathways and Mechanisms

The study of this compound is instrumental in elucidating the complex degradation and transformation pathways of tetracycline antibiotics. The environmental fate of antibiotics is governed by various biotic and abiotic processes, including hydrolysis, photolysis, and microbial degradation. nih.govresearchgate.net These processes can modify the antibiotic's core structure, leading to a variety of transformation products.

Understanding the formation of this compound helps to map these transformation routes. The substitution of the carboxamido group with an acetyl group represents a specific type of chemical modification. While this particular compound is known as a byproduct of biosynthesis google.com, studying its stability and further degradation can provide insights into how different functional groups on the tetracycline scaffold influence its environmental persistence.

Research into the degradation of chlortetracycline has identified several pathways, which often involve multiple steps and intermediate products. For example, in microbial fuel cells, the degradation of chlortetracycline can proceed through dehydration and dechlorination steps. nih.gov In other studies, degradation by fungal strains was found to occur via the removal of methyl and amino groups. mdpi.com

Table of Chlortetracycline Degradation Intermediates in a Microbial Fuel Cell

Compound ID Intermediate Name Transformation from Parent Compound
B Dehydrated Chlortetracycline Loss of a hydrogen atom and a hydroxyl group nih.gov
C Dechlorinated Chlortetracycline Loss of a chlorine atom nih.gov

| D | Further Oxidized Product | Oxidation of dehydrated and dechlorinated intermediates nih.gov |

Analyzing the formation and breakdown of derivatives like this compound adds a critical piece to this puzzle, helping scientists predict the types of transformation products that might form under different environmental conditions and their potential ecological impact. researchgate.net

Contribution to the Study of Secondary Metabolite Chemistry and Biosynthesis

This compound is a significant compound in the study of secondary metabolites, which are organic compounds produced by organisms that are not directly involved in normal growth, development, or reproduction. Antibiotics like tetracyclines are classic examples of secondary metabolites produced by soil bacteria of the genus Streptomyces. google.com

The isolation of this compound from mutant strains of S. aureofaciens provides valuable insights into the flexibility and mechanisms of the biosynthetic machinery responsible for producing tetracyclines. google.com The biosynthesis of these complex molecules involves a series of enzymatic reactions catalyzed by polyketide synthases (PKSs) and tailoring enzymes. The formation of a derivative with an acetyl group instead of the typical carboxamido group suggests a modification in the biosynthetic pathway, either through genetic mutation affecting the enzymes or through the use of different precursor molecules.

Studying such "unnatural" natural products helps researchers to:

Understand Enzyme Specificity: It reveals the substrate tolerance of the enzymes involved in the final steps of tetracycline biosynthesis.

Elucidate Biosynthetic Pathways: Identifying alternative products helps to confirm or refine proposed biosynthetic models.

Enable Bioengineering: Knowledge of these alternative pathways can be exploited for the combinatorial biosynthesis of novel antibiotic derivatives with potentially improved properties.

This research contributes to the broader field of natural product chemistry and biotechnology, providing tools and knowledge for generating new bioactive compounds. nih.gov The study of how minor changes in the producing organism can lead to novel chemical structures is fundamental to drug discovery and development.

Implications for Sustainable Environmental Management and Pollution Control

The study of this compound has direct implications for sustainable environmental management and the control of pharmaceutical pollution. Effective pollution control relies on a thorough understanding of the pollutants and their behavior in the environment.

Firstly, by serving as a specific marker for chlortetracycline contamination, the compound allows for more precise source tracking and risk assessment. researchgate.net This is vital for developing targeted strategies to mitigate antibiotic runoff from agricultural lands and discharge from manufacturing sites.

Secondly, understanding the full spectrum of transformation products, including this compound, is essential for evaluating the efficacy of water and soil remediation technologies. nih.gov Some degradation products can be more persistent or even more toxic than the parent antibiotic. researchgate.net Therefore, remediation techniques, such as advanced oxidation processes or bioremediation using microbial consortia nih.govnih.gov, must be designed to eliminate not only the parent compound but also its key derivatives.

Ultimately, integrating the knowledge of such specific transformation products into environmental monitoring programs and remediation strategies leads to more effective and sustainable management of antibiotic pollution. This ensures that efforts to clean up contaminated environments are comprehensive and that the potential risks associated with antibiotic residues and their byproducts are minimized, protecting both ecosystem and human health.

Conclusion and Future Research Directions

Summary of Key Research Findings and Current Understanding

2-Acetyl-2-decarboxamidochlortetracycline is primarily recognized as a significant impurity in the production of chlortetracycline (B606653), designated as Chlortetracycline Impurity H in the European Pharmacopoeia. mdpi.comnih.gov Its formation is linked to the fermentation process of certain mutant strains of Streptomyces aureofaciens. mdpi.com While research on this specific compound is limited, studies on analogous tetracycline (B611298) impurities provide valuable insights.

A key finding from a patent filed in the 1960s is the method of its co-production with 2-acetyl-2-decarboxamidotetracycline through the cultivation of a specific S. aureofaciens mutant (ATCC 13749). mdpi.com The patent also describes that hydrogenation of 2-acetyl-2-decarboxamido-7-chlortetracycline can convert it to its deschloro analogue, 2-acetyl-2-decarboxamidotetracycline. mdpi.com While the patent mentions antimicrobial activity for these new antibiotics, the provided data tables of activity against various microorganisms are for the non-chlorinated analogue, 2-acetyl-2-decarboxamidotetracycline. mdpi.com

Research on the analogous oxytetracycline (B609801) impurity, 2-acetyl-2-decarboxamido-oxytetracycline (ADOTC), revealed that its antimicrobial potency against activated sludge bacteria was only 3% of that of the parent compound, oxytetracycline. google.com Furthermore, ADOTC showed no antimicrobial activity against tetracycline-resistant bacteria, which suggests a similar mechanism of action to the parent tetracycline. google.com Given the structural similarities, it is plausible that this compound also possesses significantly lower antimicrobial activity compared to chlortetracycline.

The identification and quantification of this compound are primarily achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of tetracycline antibiotics and their impurities. hamiltoncompany.com A study on the related oxytetracycline impurity detailed the use of preparative HPLC for its isolation, with subsequent unambiguous identification using Nuclear Magnetic Resonance (NMR) and tandem Mass Spectrometry (MS-MS). google.com

Table 1: Key Research Findings on this compound and Related Analogues

Research AreaFindingRelated CompoundCitation
Origin Co-produced during fermentation by Streptomyces aureofaciens mutants.This compound mdpi.com
Identity Known as Chlortetracycline Impurity H.This compound mdpi.comnih.gov
Antimicrobial Activity Significantly lower potency (3%) compared to the parent antibiotic.2-acetyl-2-decarboxamido-oxytetracycline google.com
Antimicrobial Activity No activity against tetracycline-resistant bacteria.2-acetyl-2-decarboxamido-oxytetracycline google.com
Chemical Conversion Can be hydrogenated to its deschloro analogue.This compound mdpi.com
Analytical Methods Isolation by preparative HPLC; identification by NMR and MS-MS.2-acetyl-2-decarboxamido-oxytetracycline google.com

Identification of Knowledge Gaps and Emerging Research Questions

Despite its recognition as a key impurity, there are substantial knowledge gaps in the scientific understanding of this compound. The existing research is sparse and often focuses on its analogues rather than the compound itself.

Key Knowledge Gaps:

Specific Antimicrobial Spectrum and Potency: There is a lack of direct data on the minimum inhibitory concentrations (MICs) of purified this compound against a broad range of pathogenic and non-pathogenic bacteria. While its activity is presumed to be low, precise quantitative data is missing.

Biosynthetic Pathway: The specific enzymatic steps leading to the formation of the 2-acetyl group instead of the 2-carboxamido group in S. aureofaciens mutants are not well-elucidated. Understanding this pathway could lead to strategies for minimizing its production during fermentation.

Pharmacokinetics and Toxicology: No studies have been identified that investigate the absorption, distribution, metabolism, excretion, and potential toxicity of this compound in biological systems.

Emerging Research Questions:

What are the specific genetic determinants in S. aureofaciens mutants that lead to the synthesis of this compound?

Does the presence of this impurity in chlortetracycline preparations have any synergistic, antagonistic, or other interactive effects on the efficacy and safety of the parent drug?

What are the environmental transformation pathways of this compound, and do its degradation products pose any ecological risks?

Could the unique 2-acetyl modification confer any novel, non-antibiotic biological activities (e.g., anti-inflammatory, anti-cancer) that are worth exploring, as seen with some other tetracycline derivatives? nih.gov

Prospective Methodological Advancements in Analysis and Study

Future research on this compound would benefit from the application of advanced analytical and biotechnological methodologies.

Analytical Advancements:

High-Resolution Mass Spectrometry (HRMS): The use of techniques like Orbitrap or Time-of-Flight (TOF) mass spectrometry coupled with liquid chromatography (LC-HRMS) can provide more sensitive and specific detection and quantification of this impurity in complex matrices, as well as aid in the identification of its metabolites and degradation products.

Advanced NMR Techniques: Two-dimensional NMR (e.g., COSY, HSQC, HMBC) on purified samples can offer a more complete structural elucidation and confirm the connectivity of atoms within the molecule, leaving no ambiguity. google.com

Capillary Electrophoresis (CE): CE offers an alternative high-resolution separation technique to HPLC and could be further optimized for the rapid analysis of tetracycline impurities.

Biotechnological and "Omics" Approaches:

Genomic and Transcriptomic Analysis: Sequencing the genomes of S. aureofaciens mutants that produce this compound and comparing them to wild-type strains could reveal the genetic basis for its biosynthesis. Transcriptomics could identify which genes are upregulated during its production.

Metabolomics: Untargeted metabolomic studies of the fermentation broth could provide a broader picture of the metabolic shifts that lead to the formation of this impurity and potentially identify other novel related compounds.

In Silico Modeling: Computational docking studies could predict the binding affinity of this compound to the bacterial ribosome, providing a theoretical basis for its expected lower antimicrobial activity.

Broader Impact and Significance of Continued Research on this compound

Continued research on this compound holds significance in several key areas, primarily related to pharmaceutical quality control, antibiotic stewardship, and environmental science.

Improving Antibiotic Production and Quality: A deeper understanding of the biosynthesis of this impurity could lead to the development of genetically engineered strains of S. aureofaciens or optimized fermentation conditions that minimize its formation. This would result in higher purity chlortetracycline, potentially improving its efficacy and safety profile, and reducing the downstream costs associated with purification.

Environmental Risk Assessment: As tetracyclines and their by-products are known to contaminate the environment through agricultural runoff and wastewater, characterizing the environmental persistence, toxicity, and potential for promoting antibiotic resistance of impurities like this compound is crucial. nih.govmdpi.comnih.gov Research in this area would contribute to more comprehensive environmental risk assessments for tetracycline-class antibiotics.

Understanding Antibiotic Resistance: While likely a weak antibiotic, studying the interaction of this compound with both susceptible and resistant bacteria can provide further insights into the mechanisms of tetracycline action and resistance. google.com

Foundation for Novel Drug Discovery: Although its antimicrobial properties may be limited, the unique chemical structure of this compound could serve as a scaffold for the semi-synthetic modification to create novel therapeutic agents. The broader family of tetracyclines has shown potential for non-antibiotic applications, and exploring this for modified impurities is a potential, albeit speculative, avenue of research. nih.gov

In essence, while this compound is currently viewed as an undesirable by-product, focused research into its properties and formation can drive innovation in antibiotic manufacturing, enhance environmental protection, and potentially uncover new biochemical knowledge.

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for characterizing 2-acetyl-2-decarboxamidochlortetracycline, and how can researchers validate purity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment (≥95% is typical for research-grade samples) . Couple this with mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm structural integrity. For validation, cross-reference retention times and spectral data against authenticated standards. Impurities like residual solvents or degradation products (e.g., chlorinated byproducts) should be quantified using gas chromatography (GC) .

Q. How can researchers design a synthesis protocol for this compound, considering its structural complexity?

  • Methodological Answer : Start with a tetracycline backbone and introduce acetyl and decarboxamido modifications via regioselective reactions. Optimize reaction conditions (e.g., pH, temperature) to minimize side products like dichloro derivatives . Use protecting groups (e.g., tert-butyldimethylsilyl) for sensitive functional groups. Monitor intermediates with thin-layer chromatography (TLC) and confirm yields via gravimetric analysis.

Advanced Research Questions

Q. How can contradictory data in bioactivity studies of this compound be resolved?

  • Methodological Answer : Contradictions often arise from variability in assay conditions or impurities. For example, discrepancies in antibacterial activity may stem from differences in bacterial strains or culture media . Use standardized protocols (e.g., Clinical and Laboratory Standards Institute guidelines) and replicate experiments across independent labs. Statistical tools like Bland-Altman plots can identify systematic biases .

Q. What strategies are effective for studying the stability of this compound under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (light, heat, humidity). Use HPLC-MS to track degradation pathways, such as hydrolysis of the acetyl group or oxidation of the chlorinated ring . For photostability, employ ICH Q1B guidelines with controlled UV exposure. Correlate degradation kinetics with Arrhenius modeling to predict shelf life .

Q. How can researchers elucidate the mechanism of action of this compound in complex biological systems?

  • Methodological Answer : Combine omics approaches (transcriptomics/proteomics) with targeted assays. For instance, use RNA sequencing to identify differentially expressed genes in bacterial cells post-exposure. Validate findings with electrophoretic mobility shift assays (EMSAs) to confirm binding to ribosomal subunits . Molecular docking simulations can predict interactions with bacterial protein targets .

Data Contradiction and Validation

Q. What steps should be taken when NMR and X-ray crystallography data conflict in structural studies?

  • Methodological Answer : Cross-validate with alternative techniques like Fourier-transform infrared spectroscopy (FTIR) or electron diffraction. For crystalline samples, ensure polymorphic forms are ruled out by differential scanning calorimetry (DSC). If discrepancies persist, refine computational models (e.g., density functional theory) to reconcile spectroscopic and crystallographic data .

Ethical and Methodological Best Practices

Q. How can researchers address ethical concerns in handling this compound, given its potential toxicity?

  • Methodological Answer : Follow institutional safety protocols for chlorinated compounds, including fume hood use and waste neutralization. Conduct cytotoxicity screening (e.g., MTT assays) on human cell lines to establish safe handling thresholds. Document procedures in alignment with the ACS Ethical Guidelines .

Key Considerations for Academic Rigor

  • Interdisciplinary Collaboration : Partner with microbiologists for bioactivity studies and computational chemists for mechanistic modeling .
  • Transparency : Publish raw datasets and detailed protocols in repositories like Zenodo to enable replication .
  • Critical Analysis : Use contradiction as a tool for refining hypotheses. For example, unexpected bioactivity may reveal novel metabolic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.